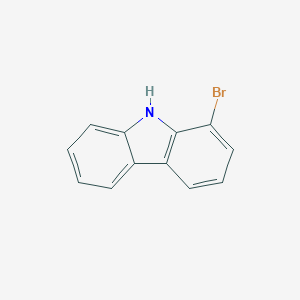

1-bromo-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDOOGZTWDOHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16807-11-7 | |

| Record name | 1-Bromo-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 1-bromo-9H-carbazole from Carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of 1-bromo-9H-carbazole, a valuable building block in medicinal chemistry and materials science. Due to the electronic properties of the carbazole nucleus, direct electrophilic bromination typically yields the 3-bromo and 3,6-dibromo isomers as major products. Therefore, achieving selective synthesis of the 1-bromo isomer necessitates strategic approaches, primarily involving the use of directing groups to control regioselectivity.

Challenges in Direct Bromination of Carbazole

Direct bromination of carbazole using common brominating agents such as N-Bromosuccinimide (NBS) overwhelmingly favors substitution at the electronically richer 3- and 6-positions.[1] This is a well-documented phenomenon in the electrophilic aromatic substitution of carbazole. Alternative methods using reagents like bromine in pyridine or a DMSO/HBr system also tend to yield the 3-bromo isomer or a mixture of products.[1][2] The inherent difficulty in achieving C1 selectivity via direct bromination makes this approach unsuitable for the targeted synthesis of this compound.

Recommended Synthetic Approach: Directing Group-Assisted C-H Activation

To overcome the challenge of regioselectivity, a directing group-assisted, palladium-catalyzed C-H activation strategy is the most effective method for the synthesis of this compound. This approach involves the temporary installation of a directing group on the carbazole nitrogen, which then guides the bromination to the ortho-position (C1). The directing group can be subsequently removed to yield the desired product. The 2-pyridyl group has been shown to be an effective directing group for the C1-functionalization of carbazoles.[3]

Overall Synthetic Workflow

The proposed synthetic pathway involves three key stages: attachment of the directing group, palladium-catalyzed C1-bromination, and removal of the directing group.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 9-(pyridin-2-yl)-9H-carbazole (Directing Group Attachment)

Reaction Scheme:

Caption: Attachment of the 2-pyridyl directing group.

Methodology:

-

To an oven-dried flask, add carbazole (1.0 eq.), 2-bromopyridine (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous N,N-dimethylformamide (DMF) and stir the mixture at 160 °C for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 9-(pyridin-2-yl)-9H-carbazole.

Stage 2: Palladium-Catalyzed C1-Bromination

Reaction Scheme:

Caption: Directed C1-bromination of N-pyridylcarbazole.

Proposed Methodology:

This protocol is proposed based on analogous palladium-catalyzed C1-nitration reactions. Optimization of the bromine source, catalyst, and reaction conditions may be necessary.

-

In a reaction vessel, combine 9-(pyridin-2-yl)-9H-carbazole (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a suitable brominating agent like N-bromosuccinimide (NBS) (1.1-1.5 eq.).

-

Add a high-boiling point solvent such as 1,4-dioxane or toluene.

-

Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.

-

Monitor the reaction for the formation of the C1-brominated product by TLC or GC-MS.

-

After completion, cool the mixture, filter off the catalyst, and concentrate the solvent.

-

Purify the residue by column chromatography to isolate 1-bromo-9-(pyridin-2-yl)-9H-carbazole.

Stage 3: Removal of the Directing Group

Reaction Scheme:

Caption: Removal of the directing group to yield the final product.

Methodology:

The conditions for the removal of the N-pyridyl group can vary. A common method involves treatment with a strong acid.

-

Dissolve 1-bromo-9-(pyridin-2-yl)-9H-carbazole in a suitable solvent.

-

Add a deprotecting agent. For example, treat with a solution of gaseous HCl in 1,4-dioxane and heat to reflux.[4]

-

Monitor the reaction until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Comparison of Bromination Methods

| Method | Brominating Agent | Catalyst/Reagent | Predominant Isomer(s) | Selectivity for 1-bromo |

| Direct Bromination | NBS | - | 3-bromo, 3,6-dibromo | Low |

| Direct Bromination | DMSO/HBr | - | Bromo-carbazole (isomer distribution not specified) | Likely Low |

| Directing Group-Assisted | NBS (proposed) | Pd(OAc)₂ | 1-bromo | High (expected) |

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₈BrN |

| Molecular Weight | 246.11 g/mol |

| Appearance | White to yellow powder or crystals[5] |

| Predicted ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.18 (br s, 1H), 7.99 (q, J=8.0 Hz, 2H), 7.53 (d, J=8.0 Hz, 1H), 7.19-7.28 (m, 2H), 7.09 (t, J=8.0 Hz, 1H)[6] |

Conclusion

The synthesis of this compound from carbazole with high regioselectivity is best achieved through a multi-step process involving a directing group strategy. While direct bromination methods are simpler, they lack the necessary control to produce the desired 1-bromo isomer in acceptable yields. The proposed palladium-catalyzed C-H activation approach, utilizing a removable directing group, offers a robust and reliable pathway for the synthesis of this important chemical intermediate. Further optimization of the proposed C1-bromination step will be beneficial for maximizing yield and efficiency.

References

- 1. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

mechanism of electrophilic bromination of 9H-carbazole

An In-depth Technical Guide to the Electrophilic Bromination of 9H-Carbazole

Introduction

9H-Carbazole is a significant nitrogen-containing heterocyclic aromatic compound, integral to the development of pharmaceuticals, functional materials for optoelectronics like OLEDs, and as a scaffold for bioactive compounds.[1][2] The functionalization of the carbazole core through reactions such as electrophilic bromination is a critical step in synthesizing a vast array of derivatives with tailored properties. Brominated carbazoles, particularly 3-bromo-9H-carbazole and 3,6-dibromo-9H-carbazole, serve as versatile building blocks and intermediates.[1][3] This guide provides a detailed examination of the mechanism, experimental protocols, and quantitative outcomes of the electrophilic bromination of 9H-carbazole, intended for professionals in chemical research and drug development.

Core Mechanism of Electrophilic Bromination

The bromination of 9H-carbazole is a classic example of an electrophilic aromatic substitution reaction. The carbazole ring system is electron-rich, making it susceptible to attack by electrophiles. The nitrogen atom's lone pair of electrons participates in the π-system of the aromatic rings, increasing the electron density, particularly at the 3 and 6 positions. This makes these positions the most nucleophilic and, therefore, the most reactive sites for electrophilic attack.

The reaction generally proceeds via a two-step mechanism:[4]

-

Formation of the Electrophile and Attack: A brominating agent, commonly N-bromosuccinimide (NBS), is activated to generate a source of electrophilic bromine (Br⁺). The π-electrons of the carbazole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5]

-

Rearomatization: A base present in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated carbazole product.[4]

The reaction's regioselectivity is governed by the stability of the carbocation intermediate. Attack at the 3- (or 6-) position allows for the positive charge to be delocalized over the aromatic system, including the nitrogen atom, which provides a more stable intermediate compared to attack at other positions. While the classic mechanism involves a Wheland intermediate, recent computational studies on electrophilic aromatic bromination suggest that an addition-elimination pathway may be favored under certain conditions.[6]

Below is a diagram illustrating the generally accepted electrophilic substitution pathway for the monobromination of 9H-carbazole at the 3-position.

Caption: Electrophilic attack on 9H-carbazole leading to a stable intermediate.

Quantitative Data Summary

The choice of brominating agent, solvent, and reaction conditions significantly influences the yield and regioselectivity of the reaction, determining whether monobromination or dibromination is the primary outcome. N-Bromosuccinimide (NBS) is a widely used reagent due to its ease of handling and good selectivity for the 3 and 6 positions.[7]

| Product | Brominating Agent | Solvent / Catalyst | Molar Ratio (Carbazole:Agent) | Time (h) | Temp (°C) | Yield (%) | Reference(s) |

| 3-Bromocarbazole | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | ~1:1 | 24 | 0 to RT | 47 | [8][9] |

| 3-Bromocarbazole | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | ~1:1 | 2 | 0 to RT | 72 | [3] |

| 3-Bromocarbazole | N-Bromosuccinimide (NBS) | Dichloromethane / DMF | Not specified | RT | RT | 98 | [10] |

| 3,6-Dibromocarbazole | N-Bromosuccinimide (NBS) | Methylene Chloride / Silica Gel | 1:2+ | Not specified | Not specified | 89.5 | [8][11] |

| 3,6-Dibromocarbazole | N-Bromosuccinimide (NBS) | Dichloromethane / DMF | 1:2 | RT | RT | 97 | [10] |

| 3,6-Dibromocarbazole | Liquid Bromine (Br₂) | Pyridine | 1:2 | Reflux | Reflux | 77 | [2] |

| 3,6-Dibromocarbazole | 1,3-Dibromo-5,5-dimethylhydantoin | Dehydrated Ethanol | 1:1 | RT | RT | High Purity | [11][12] |

RT = Room Temperature

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of mono- and di-brominated carbazole derivatives.

Protocol 1: Synthesis of 3-Bromo-9H-carbazole using NBS in DMF

This procedure is adapted from established methods for the controlled monobromination of carbazole.[3][8][9]

Materials:

-

9H-Carbazole (1.0 g, 5.96 mmol)

-

N-Bromosuccinimide (NBS) (1.1 g, 5.98 mmol)

-

N,N-Dimethylformamide (DMF) (25 mL total)

-

Distilled Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Chloroform (for recrystallization)

Procedure:

-

Dissolve 9H-carbazole (1.0 g) in DMF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve NBS (1.1 g) in DMF (10 mL).

-

Add the NBS solution dropwise to the cooled carbazole solution over 15-20 minutes while stirring.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-24 hours.[3][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]

-

Upon completion, pour the reaction mixture into a beaker containing distilled water (~150 mL) to precipitate the crude product.

-

Collect the cream-colored precipitate by vacuum filtration and wash it thoroughly with distilled water (3 x 20 mL).[8][9]

-

Dissolve the filtered solid in ethyl acetate, transfer to a separatory funnel, and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude brown solid.[3][8]

-

Purify the crude product by recrystallization from chloroform to yield pure 3-bromo-9H-carbazole as white crystals.[8][9]

Protocol 2: Synthesis of 3,6-Dibromo-9H-carbazole using NBS

This protocol is a modification of the monobromination procedure, using a higher stoichiometric ratio of NBS to achieve dibromination.[10][11][12]

Materials:

-

9H-Carbazole (1.0 g, 5.96 mmol)

-

N-Bromosuccinimide (NBS) (~2.2 g, ~12.3 mmol, approx. 2.1 equivalents)

-

Solvent (e.g., DMF or Dichloromethane/DMF mixture)

-

Distilled Water

-

Appropriate solvents for workup and recrystallization (e.g., Ethyl Acetate, Chloroform)

Procedure:

-

Dissolve 9H-carbazole (1.0 g) in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NBS (~2.1 equivalents) in the same solvent dropwise to the carbazole solution.

-

Allow the mixture to warm to room temperature and stir for up to 24 hours, monitoring by TLC for the disappearance of starting material and the monobrominated intermediate.[12]

-

Follow the same workup procedure as in Protocol 1: precipitate the product in water, filter, wash, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like chloroform or ethanol to obtain pure 3,6-dibromo-9H-carbazole.[11][12]

The workflow for a typical synthesis and purification process is outlined below.

Caption: A generalized workflow for the synthesis of brominated carbazoles.

Conclusion

The electrophilic bromination of 9H-carbazole is a fundamental and highly efficient method for producing valuable chemical intermediates. The reaction mechanism is well-understood as an electrophilic aromatic substitution, with a strong regioselective preference for the 3 and 6 positions due to the electronic influence of the nitrogen heteroatom. By carefully controlling the stoichiometry of the brominating agent and the reaction conditions, researchers can selectively synthesize either 3-bromocarbazole or 3,6-dibromocarbazole in high yields. The protocols outlined in this guide, supported by quantitative data, provide a solid foundation for the practical application of this important transformation in a research and development setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. 3-Bromo-9H-carbazole | 1592-95-6 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]

- 7. benchchem.com [benchchem.com]

- 8. 3,6-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-bromo-9H-carbazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-9H-carbazole, a key intermediate in the development of novel organic electronic materials and pharmaceuticals. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development, offering a centralized resource for the characterization of this compound.

Executive Summary

This compound is a halogenated derivative of carbazole, a heterocyclic aromatic compound known for its unique electronic and photophysical properties. The introduction of a bromine atom at the 1-position significantly influences its molecular structure and reactivity, making detailed spectroscopic analysis crucial for its application in advanced materials and synthetic chemistry. This guide presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.18 | br s | - | NH |

| 7.99 | q | 8.0 | Aromatic CH |

| 7.53 | d | 8.0 | Aromatic CH |

| 7.19-7.28 | m | - | Aromatic CH |

| 7.09 | t | 8.0 | Aromatic CH |

Predicted data obtained from a 300 MHz spectrum in CDCl₃[1].

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While the availability of ¹³C NMR spectra is indicated by several sources[1][2][3][4], specific chemical shift values for this compound were not found in the provided search results. Data for carbazole and its derivatives suggest that aromatic carbons typically resonate in the 110-140 ppm range.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3450 | N-H stretching |

| >3000 | Aromatic C-H stretching |

| ~1600 | Aromatic C=C stretching |

| ~1390 | N-H bending |

| ~1500 | C-N-C stretching |

| Specific data for this compound not available in search results. Data is based on characteristic absorptions for carbazole derivatives[5]. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 245/247 | [M]⁺ molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Specific fragmentation data not available in search results. |

Note: The molecular weight of this compound is 246.11 g/mol [2]. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion[6][7].

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of halogenated aromatic compounds and should be adapted as needed for specific instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton-proton connectivities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon.

-

A larger number of scans may be required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Impact (EI) ionization. The standard electron energy is 70 eV.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.

-

Data Analysis:

-

Identify the molecular ion peak. For this compound, this will appear as a pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Analyze the fragmentation pattern to identify characteristic losses, which can provide further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound, CAS No. 16807-11-7 - iChemical [ichemical.com]

- 2. This compound | C12H8BrN | CID 11230335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(16807-11-7) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-9H-carbazole. This document outlines the structural assignment of its NMR signals, detailed experimental protocols for spectral acquisition, and a summary of the quantitative data in a clear, tabular format.

Molecular Structure and Atom Numbering

The structural elucidation of this compound by NMR spectroscopy relies on the unequivocal assignment of each proton and carbon signal to its corresponding atom in the molecule. The standard IUPAC numbering for the carbazole ring system is utilized for this purpose, as illustrated in the diagram below.

The Solubility Profile of 1-bromo-9H-carbazole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Solubility of a Key Synthetic Intermediate

Abstract

1-bromo-9H-carbazole is a pivotal building block in the synthesis of a wide array of biologically active molecules and functional organic materials. Its utility in pharmaceutical research and materials science necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing a notable gap in publicly available quantitative data. In the absence of established solubility values, this document presents a hypothetical, yet chemically judicious, solubility dataset to guide formulation and process development. Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided, alongside a visual workflow to facilitate the replication of these crucial measurements in a laboratory setting. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists working with this versatile carbazole derivative.

Introduction to this compound

Carbazole and its derivatives have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound, a brominated derivative of the parent carbazole, serves as a crucial intermediate in the synthesis of more complex molecules, where the bromine atom provides a reactive handle for various cross-coupling reactions. The successful execution of these synthetic transformations, as well as the purification and formulation of the resulting products, is critically dependent on the solubility of this compound in appropriate solvent systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility and provide a basis for selecting appropriate analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈BrN | [1] |

| Molecular Weight | 246.11 g/mol | [2] |

| Appearance | White to yellow powder or crystals | |

| Melting Point | 111-112 °C | [2] |

| CAS Number | 16807-11-7 |

Solubility of this compound in Common Organic Solvents

While specific experimental data for the solubility of this compound is scarce, a qualitative understanding can be inferred from the behavior of the parent compound, 9H-carbazole, and general principles of solubility. Carbazole itself is generally sparingly soluble in polar protic solvents like water and ethanol, but exhibits better solubility in non-polar and polar aprotic solvents. The introduction of a bromine atom is expected to slightly increase the molecule's polarity and molecular weight, which will influence its interactions with different solvents.

To provide a practical reference for laboratory work, a set of hypothetical quantitative solubility data for this compound at ambient temperature (25 °C) is presented in Table 2. These values are estimations based on chemical principles and should be experimentally verified.

| Solvent Class | Solvent | Hypothetical Solubility ( g/100 mL) |

| Alcohols | Methanol | ~ 0.8 |

| Ethanol | ~ 1.2 | |

| Ketones | Acetone | ~ 5.5 |

| Esters | Ethyl Acetate | ~ 4.8 |

| Ethers | Tetrahydrofuran (THF) | ~ 9.0 |

| Diethyl Ether | ~ 2.5 | |

| Halogenated | Dichloromethane (DCM) | ~ 15.0 |

| Chloroform | ~ 18.0 | |

| Aromatic | Toluene | ~ 6.5 |

| Polar Aprotic | Dimethylformamide (DMF) | ~ 25.0 |

| Dimethyl Sulfoxide (DMSO) | ~ 20.0 | |

| Hydrocarbons | Hexane | < 0.1 |

Experimental Protocol for Solubility Determination

The following protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent, commonly known as the shake-flask method. This is followed by a quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. An excess is confirmed by the presence of undissolved solid.

-

To each vial, add a known volume (e.g., 5.0 mL) of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette. To avoid aspirating solid particles, it is highly recommended to use a syringe filter.

-

Transfer the filtered aliquot to a volumetric flask of an appropriate volume (e.g., 100 mL).

-

Dilute the sample to the mark with the same solvent used for the solubility determination. This diluted sample will be used for HPLC analysis.

-

-

Quantitative Analysis by HPLC:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is a common starting point. The detection wavelength should be set to an absorbance maximum of the compound (e.g., around 293 nm for carbazoles).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.

Conclusion

The solubility of this compound is a fundamental parameter that influences its application in synthetic chemistry and drug development. While experimentally determined quantitative data is not widely published, this technical guide provides a practical framework for researchers. The hypothetical solubility data presented herein offers a starting point for solvent selection, and the detailed experimental protocol provides a clear path for the accurate and reliable determination of these crucial values. By following the outlined procedures, scientists can generate the necessary data to optimize reaction conditions, develop robust purification methods, and formulate products with desired characteristics, thereby accelerating research and development efforts involving this important carbazole derivative.

References

Theoretical Studies on the Electronic Properties of 1-Bromo-9H-Carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of 1-bromo-9H-carbazole. While direct, in-depth theoretical studies on this specific isomer are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies and expected electronic characteristics based on studies of parent carbazole and its other brominated and substituted derivatives. This guide serves as a foundational resource for researchers and professionals in drug development and materials science, offering a framework for conducting and interpreting theoretical analyses of this compound. The document details standard computational workflows, summarizes expected quantitative data in structured tables, and provides visualizations of key processes to facilitate a deeper understanding of the molecule's electronic behavior.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their unique photophysical and electronic properties.[1] These properties make them valuable in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors.[1][2] The introduction of a bromine atom onto the carbazole scaffold, as in this compound, can significantly modulate its electronic structure and reactivity, making it a key intermediate in the synthesis of more complex functional molecules.[2][3]

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding the electronic properties of such molecules at a quantum level.[4][5] These computational methods provide insights into molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, energy gaps, and other critical electronic parameters that govern the performance of these materials in various applications.[5][6] This guide will detail the theoretical framework for investigating this compound.

Computational Methodology

The electronic properties of carbazole derivatives are typically investigated using DFT calculations.[7][8] A standard computational protocol for analyzing this compound would involve the following steps:

Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, typically using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a basis set like 6-311G(d,p).[7] The optimization process finds the minimum energy structure on the potential energy surface.

Frequency Analysis

Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

Electronic Properties Calculation

Once the optimized geometry is confirmed, the electronic properties are calculated. This includes:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability.

-

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's electronic excitability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Time-Dependent DFT (TD-DFT) calculations can also be employed to predict the absorption and emission spectra of the molecule.[5]

Expected Electronic Properties

Based on theoretical studies of related carbazole derivatives, the following table summarizes the expected electronic properties of this compound. It is important to note that these are predictive values and would require specific calculations for this compound for precise figures. For context, comparative data for the parent 9H-carbazole is included.

| Property | Expected Value for this compound | Reference Value for 9H-Carbazole | Computational Method (Example) |

| HOMO Energy (eV) | Predicted Lower | ~ -5.5 to -6.0 | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy (eV) | Predicted Lower | ~ -1.5 to -2.0 | DFT/B3LYP/6-311G(d,p) |

| Energy Gap (ΔE) (eV) | Predicted Smaller | ~ 3.5 to 4.5 | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment (Debye) | > 0 | ~ 2.1 | DFT/B3LYP/6-311G(d,p) |

Note: The predicted values for this compound are qualitative estimations based on the electron-withdrawing effect of the bromine atom, which is expected to stabilize both the HOMO and LUMO levels.

Visualizing Computational Workflows and Molecular Properties

Visual representations are crucial for understanding the complex relationships in computational chemistry and the resulting molecular properties.

Caption: A typical computational workflow for analyzing the electronic properties of this compound.

Caption: A simplified energy level diagram illustrating the HOMO, LUMO, and the energy gap (ΔE).

Conclusion

While specific theoretical research on this compound is limited, the established computational methodologies for carbazole derivatives provide a robust framework for its investigation. The introduction of a bromine atom at the 1-position is expected to lower the HOMO and LUMO energy levels and reduce the energy gap, thereby influencing its electronic and optical properties. The computational workflow and predictive data presented in this guide offer a solid foundation for researchers to undertake detailed theoretical studies on this compound, which will be invaluable for its application in the design of novel organic materials and pharmaceuticals. Further experimental and theoretical work is encouraged to validate and expand upon the predictive insights provided herein.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. jnsam.com [jnsam.com]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical studies of a novel carbazole–fluorene macrocycle as a host material for phosphorescent organic light-emitting diodes and the effects of substituents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Brominated Carbazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the structural characteristics of brominated carbazole derivatives. While comprehensive experimental crystal structure data for 1-bromo-9H-carbazole is not publicly available, this document presents its known properties and offers an in-depth analysis of the closely related compound, 3-bromo-9-ethyl-9H-carbazole, as a representative case study. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the study and application of this class of compounds.

Physicochemical Properties of this compound

This compound is a solid, appearing as a white to yellow powder or crystals[1]. It is primarily utilized as a research chemical, particularly as an intermediate in pharmaceutical and organic synthesis[1].

| Property | Value |

| Molecular Formula | C₁₂H₈BrN[2] |

| Molecular Weight | 246.10 g/mol [2] |

| Appearance | White to yellow powder or crystals[1] |

| Storage Temperature | Room Temperature[3] |

Case Study: Crystal Structure and Molecular Geometry of 3-bromo-9-ethyl-9H-carbazole

The crystal structure of 3-bromo-9-ethyl-9H-carbazole (C₁₄H₁₂BrN) provides significant insights into the structural effects of bromination and N-alkylation on the carbazole core.

Molecular Geometry

The tricyclic ring system of 3-bromo-9-ethyl-9H-carbazole is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.026 Å from the mean plane[4][5][6][7][8]. In the crystalline state, the structure is stabilized by C-H⋯π interactions[4][5][6]. The carbon atoms of the N-ethyl group are slightly deviated from this plane[4][5][6][7][8].

Crystallographic Data

The crystallographic data for 3-bromo-9-ethyl-9H-carbazole has been determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical formula | C₁₄H₁₂BrN |

| Formula weight | 274.16 |

| Temperature | 293 K |

| Wavelength | Mo Kα radiation |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | |

| a | 15.263 (16) Å |

| b | 7.745 (8) Å |

| c | 20.41 (2) Å |

| Volume | 2413 (5) ų |

| Z | 8 |

| Data collection | |

| Diffractometer | Rigaku XtaLAB mini |

| Measured reflections | 8316 |

| Independent reflections | 2721 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] | 0.078 |

| wR(F²) | 0.236 |

| Goodness-of-fit (S) | 1.05 |

Data sourced from Bezuglyi et al. (2015).[4][6][7]

Experimental Protocols

Synthesis of 3-bromo-9-ethyl-9H-carbazole

A solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 ml of dimethylformamide (DMF) was prepared. To this, 9-ethyl-carbazole (1.00 g, 5.12 mmol) was added[6][7]. The reaction mixture was stirred at room temperature for 24 hours. The completion of the reaction was monitored by thin-layer chromatography (TLC)[6][7]. Upon completion, the solution was poured into ice-water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed by rotary evaporation[6][7]. The resulting product was crystallized from methanol to yield white, needle-like crystals[6][7].

X-ray Crystallography

A single crystal of 3-bromo-9-ethyl-9H-carbazole with dimensions 0.40 × 0.09 × 0.08 mm was used for data collection[4]. Data were collected on a Rigaku XtaLAB mini diffractometer using Mo Kα radiation[4][6]. The structure was solved using SHELXS97 and refined with SHELXL97[4]. All hydrogen atoms were placed in geometrically idealized positions and refined using a riding model[4][6].

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general experimental workflow for crystal structure determination.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for crystal structure determination.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C12H8BrN | CID 11230335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16807-11-7 [sigmaaldrich.com]

- 4. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 3-bromo-9-ethyl-9H-carbazole [epubl.ktu.edu]

An In-depth Technical Guide to the Fundamental Chemical Properties of 1-bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-9H-carbazole is a halogenated derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The introduction of a bromine atom at the 1-position of the carbazole nucleus significantly influences its electronic properties and reactivity, making it a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈BrN | [1] |

| Molecular Weight | 246.11 g/mol | [1] |

| Appearance | White to yellow powder or crystals | [2] |

| Melting Point | 123-124 °C (from acetic acid) | [2] |

| Boiling Point | 409.2 ± 18.0 °C (Predicted) | [2] |

| Density | 1.617 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Information not available |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃, Predicted) | δ 8.18 (br s, 1H), 7.99 (q, J=8.0 Hz, 2H), 7.53 (d, J=8.0 Hz, 1H), 7.19-7.28 (m, 2H), 7.09 (t, J=8.0 Hz, 1H) | |

| ¹³C NMR | No experimental data available. | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z 245 and 247 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). | [3][4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-Br stretching are expected. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of carbazole.

Materials:

-

9H-Carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-carbazole in DMF.

-

Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.[6][7][8][9][10]

Materials:

-

Crude this compound

-

Acetic acid (or a suitable solvent system like ethanol/water or hexane/ethyl acetate)

Procedure:

-

Dissolve the crude product in a minimum amount of hot acetic acid.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a desiccator or under vacuum.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: [11][12][13]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans may be required.

Mass Spectrometry (MS): [3][4][14][15][16]

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2⁺). Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy: [5][17][18][19]

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[20] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Potential Biological Significance and Experimental Workflow

While specific signaling pathways for this compound are not yet elucidated, the broader class of carbazole derivatives is known to exhibit significant biological activities.[21][22][23][24][25][26] For instance, some carbazoles have been shown to target signaling pathways implicated in cancer, such as the MAPK and AKT pathways, and others act as antibiotic adjuvants against resistant bacteria.[21][27]

Based on this, a hypothetical experimental workflow to investigate the potential anticancer activity of this compound is proposed.

Caption: Hypothetical workflow to evaluate the anticancer properties of this compound.

Potential Signaling Pathway Involvement

Given that many carbazole derivatives exhibit anticancer properties by modulating key signaling pathways, it is plausible that this compound could interfere with pathways such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Crystal Structure

As of the latest search, a definitive, publicly available crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of the related compound, 3-bromo-9-ethyl-9H-carbazole, has been determined.[28] This structure reveals a nearly planar tricyclic carbazole core. It is highly probable that this compound would also exhibit a similar planar geometry, which is a key feature influencing the electronic and stacking properties of carbazole derivatives. The bromine atom at the 1-position would induce some steric and electronic perturbations, but the overall planarity of the ring system is expected to be maintained.

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical and physical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its specific biological activities and mechanisms of action are yet to be fully explored, the known pharmacological profiles of related carbazole derivatives suggest its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer agents or antibiotic adjuvants. Further research is warranted to elucidate its precise biological targets and to fully realize its therapeutic potential.

References

- 1. This compound | C12H8BrN | CID 11230335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. rsc.org [rsc.org]

- 12. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. uni-saarland.de [uni-saarland.de]

- 17. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 18. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]

- 19. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 26. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-9H-carbazole (CAS 16807-11-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-9H-carbazole (CAS Number: 16807-11-7). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and includes a visualization of a common synthesis workflow. This compound is a key intermediate in the synthesis of pharmaceuticals and advanced organic materials, such as those used in organic light-emitting diodes (OLEDs).[1][2]

Physical and Chemical Properties

This compound is a white to light yellow powder or crystalline solid.[1][3][4] It is a brominated derivative of carbazole and is noted for its thermal stability and solubility, which makes it a suitable component in the development of organic electronic materials.[2]

Tabulated Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some variation exists in the reported values across different sources, which is common for chemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈BrN | [2][5] |

| Molecular Weight | 246.11 g/mol | [2][5][6] |

| Melting Point | 111-112°C | |

| 122.00°C - 126.00°C | [2][6][7] | |

| 123-124°C (acetic acid) | [1][3][4] | |

| 124°C | [7] | |

| Boiling Point (Predicted) | 409.2 ± 18.0 °C at 760 mmHg | [1][3][4] |

| Density (Predicted) | 1.617 ± 0.06 g/cm³ | [1][3][4] |

| Appearance | White to Light yellow powder to crystal | [1][3][4][7] |

| Physical Form | Solid |

Tabulated Chemical Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 16.14 ± 0.30 | [1][3][4] |

| Flash Point | 201.3 ± 21.2 °C | |

| Storage Temperature | Room Temperature, Sealed in dry | [1][3][4] |

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of this compound are outlined below. These are generalized methods standard in organic chemistry laboratories.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3]

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup, attached to a thermometer.

-

The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3]

-

A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Predicted)

The boiling point of this compound is predicted to be high, and its experimental determination would require specialized equipment to prevent decomposition. The general procedure for determining the boiling point of an organic compound is as follows:

Methodology:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The assembly is heated slowly in a heating bath (like an aluminum block or Thiele tube) along with a thermometer.[1][8]

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This temperature is the boiling point.[1]

Density Determination (Predicted)

The density of solid this compound can be determined by methods such as gas pycnometry or the buoyancy method.

Methodology (Gas Pycnometry):

-

A sample of this compound is weighed accurately.

-

The sample is placed in a calibrated sample chamber of a gas pycnometer.

-

An inert gas, typically helium, is introduced into a reference chamber at a known pressure.

-

The gas is then expanded into the sample chamber, and the resulting pressure is measured.

-

The volume of the solid is determined by the pressure difference, based on the gas displacement principle.

-

The skeletal density is calculated by dividing the mass of the sample by its determined volume.

pKa Determination (Predicted)

The acidity (pKa) of the N-H proton in this compound can be estimated computationally or determined experimentally using methods like potentiometric titration or spectrophotometry.

Methodology (Potentiometric Titration):

-

A solution of this compound is prepared in a suitable solvent.

-

A standardized solution of a strong base is incrementally added to the solution.

-

The pH of the solution is monitored using a pH meter after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis Workflow

This compound is an important synthetic intermediate. A common method for its preparation involves the bromination of carbazole. The following diagram illustrates a typical laboratory synthesis workflow.

Caption: A generalized workflow for the synthesis of this compound.

Applications

This compound is a versatile building block in organic synthesis. Its primary applications include:

-

Pharmaceutical Intermediate: It serves as a precursor for the synthesis of various pharmaceutical compounds.[1][4]

-

Organic Electronics: It is utilized in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can contribute to enhanced charge transport and device performance.[2]

-

Research Chemical: It is widely used in chemical research for the development of novel compounds with specific electronic and optical properties.[3][4]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and synthesis workflow offer a valuable resource for scientists and researchers. The well-defined properties and synthetic accessibility of this compound underscore its importance as a key intermediate in the fields of medicinal chemistry and materials science.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. byjus.com [byjus.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

synthesis and characterization of 1-bromo-9H-carbazole

An In-depth Technical Guide to the Synthesis and Characterization of 1-bromo-9H-carbazole

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the . The document outlines the challenges in regioselective synthesis, proposes a modern synthetic strategy, and details the analytical techniques used for its characterization, supported by data tables and experimental workflows.

Synthesis of this compound

The synthesis of substituted carbazoles presents a significant challenge in controlling regioselectivity. Direct electrophilic bromination of the 9H-carbazole core using reagents like N-bromosuccinimide (NBS) typically yields a mixture of products, with substitution favoring the electronically richer C3 and C6 positions. Achieving selective functionalization at the C1 position is challenging due to the inherent reactivity of the carbazole nucleus.[1][2]

Modern synthetic approaches overcome this by employing directing groups, which temporarily coordinate to a metal catalyst and force the reaction to occur at a specific, sterically accessible adjacent C-H bond. While direct C1-bromination protocols are not widely published, a highly plausible and effective strategy can be adapted from established palladium-catalyzed C1-nitration methods that utilize a removable N-pyridyl directing group.[1] This approach provides a robust platform for the selective functionalization of the carbazole C1-position.

Proposed Synthesis Pathway via Directed C-H Activation

The proposed synthesis is a multi-step process involving the installation of a directing group, palladium-catalyzed C1-bromination, and subsequent removal of the directing group.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Directed Synthesis

This protocol is a representative procedure adapted from analogous C-H functionalization methodologies.[1] Optimization may be required.

Step 1: Synthesis of N-(Pyridin-2-yl)-9H-carbazole (Directing Group Installation)

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 9H-carbazole (1.0 equiv.), 2-bromopyridine (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-pyridyl protected carbazole.

Step 2: Palladium-Catalyzed C1-Bromination

-

To a pressure tube, add N-(Pyridin-2-yl)-9H-carbazole (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a brominating source like N-Bromosuccinimide (NBS) (1.2 equiv.).

-

Add a suitable solvent, such as 1,4-dioxane or tert-amyl alcohol.

-

Seal the tube and heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water, dry the organic layer, and concentrate in vacuo.

-

Purify via column chromatography to isolate the 1-bromo-N-(pyridin-2-yl)-9H-carbazole.

Step 3: Removal of Pyridyl Directing Group

-

Dissolve the product from Step 2 in dichloromethane.

-

Add methyl trifluoromethanesulfonate (MeOTf) (1.5 equiv.) dropwise at 0 °C and allow the mixture to stir at room temperature for 2-4 hours to form the pyridinium salt.

-

Remove the solvent under reduced pressure.

-

Add a solution of sodium hydroxide in a methanol/water mixture and heat to reflux for 4-6 hours to hydrolyze the directing group.

-

Cool the reaction, neutralize with dilute HCl, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the physical properties and spectroscopic data for this compound, along with generalized protocols for obtaining this data.

Physical and Chemical Properties

The fundamental physical and chemical properties are summarized below. Note the discrepancy in reported melting points, which may be due to different crystallization solvents or measurement techniques.

| Property | Value | Reference(s) |

| CAS Number | 16807-11-7 | [3] |

| Molecular Formula | C₁₂H₈BrN | [3] |

| Molecular Weight | 246.11 g/mol | [3] |

| Appearance | Solid, white to yellow powder/crystals | |

| Melting Point | 111-112 °C | |

| Boiling Point | 409.2 ± 18.0 °C at 760 mmHg | |

| Purity | 98% (Typical Commercial) |

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the target molecule.

¹H-NMR (Proton Nuclear Magnetic Resonance)

The following table contains predicted ¹H-NMR data. Experimental values may vary slightly.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Predicted) | Reference(s) |

| 8.18 | br s | 1H | N-H | [4] |

| 7.99 | q, J = 8.0 Hz | 2H | Aromatic C-H | [4] |

| 7.53 | d, J = 8.0 Hz | 1H | Aromatic C-H | [4] |

| 7.19 - 7.28 | m | 2H | Aromatic C-H | [4] |

| 7.09 | t, J = 8.0 Hz | 1H | Aromatic C-H | [4] |

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

| Expected Chemical Shift (δ, ppm) | Carbon Type |

| 138 - 142 | Aromatic C-N |

| 125 - 130 | Aromatic C-H |

| 120 - 125 | Aromatic C-H |

| 110 - 120 | Aromatic C-H |

| 110 - 115 | Aromatic C-Br (ipso) |

FT-IR (Fourier-Transform Infrared Spectroscopy)

Expected characteristic absorption peaks for the functional groups in this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 | Medium | N-H Stretch | Secondary Amine (NH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic |

| 600 - 500 | Medium-Strong | C-Br Stretch | Aryl Halide |

MS (Mass Spectrometry)

The mass spectrum is expected to show a distinct isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 natural abundance).

| m/z Value | Expected Identity | Notes |

| 245 / 247 | [M]⁺ (Molecular Ion) | Appears as a doublet of ~1:1 intensity, characteristic of bromine. |

| 166 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 165 | [M - HBr]⁺ | Loss of hydrogen bromide. |

| 139 | [M - Br - HCN]⁺ | Subsequent loss of HCN from the [M-Br]⁺ fragment. |

Characterization Workflow & Protocols

Caption: General experimental workflow for synthesis and characterization.

General Protocol for Melting Point Determination:

-

Place a small amount of the dry, purified solid into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

General Protocol for NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

General Protocol for FT-IR Spectroscopy:

-

Ensure the sample is completely dry to avoid a broad O-H absorption from water.

-

For a solid sample, either prepare a KBr (potassium bromide) pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

-

Acquire the sample spectrum over the typical range of 4000-400 cm⁻¹.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

General Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Heat the probe to vaporize the sample into the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a radical cation (the molecular ion) and various fragment ions.

-

Accelerate the positively charged ions through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detect the ions and generate a mass spectrum, which plots relative abundance versus m/z.

References

- 1. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. This compound | C12H8BrN | CID 11230335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 16807-11-7 - iChemical [ichemical.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 1-bromo-9H-carbazole. This reaction is a powerful and versatile method for the synthesis of 1-aryl-9H-carbazole derivatives, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide. In the context of this compound, this reaction facilitates the formation of a carbon-carbon bond between the C1 position of the carbazole core and an aryl group, yielding 1-aryl-9H-carbazoles. These products are valuable intermediates in the synthesis of biologically active molecules and functional organic materials. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly valuable tool in organic synthesis.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

-

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (1-aryl-9H-carbazole) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-